molecular formula C16H18N6O2 B11235871 5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol

5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol

Cat. No.: B11235871
M. Wt: 326.35 g/mol
InChI Key: IHIXRZPWVHUGTC-RQZCQDPDSA-N
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Description

5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is a complex organic compound that features a combination of pyrazole, triazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the pyrazole and triazole rings, followed by their coupling with the phenol derivative. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the imine group would yield corresponding amines .

Scientific Research Applications

5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole and triazole rings are known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

5-[(E)-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]iminomethyl]-2-methoxyphenol

InChI

InChI=1S/C16H18N6O2/c1-10-7-11(2)21(20-10)16-19-18-12(3)22(16)17-9-13-5-6-15(24-4)14(23)8-13/h5-9,23H,1-4H3/b17-9+

InChI Key

IHIXRZPWVHUGTC-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NN=C(N2/N=C/C3=CC(=C(C=C3)OC)O)C)C

Canonical SMILES

CC1=CC(=NN1C2=NN=C(N2N=CC3=CC(=C(C=C3)OC)O)C)C

Origin of Product

United States

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